N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H15F3N4O2S2 and its molecular weight is 464.48. The purity is usually 95%.
BenchChem offers high-quality N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Selective Tumor-Associated Carbonic Anhydrase Isoforms Inhibitory Activity
The development and evaluation of compounds with selective inhibitory activity against tumor-associated carbonic anhydrase (CA) isoforms have significant implications for cancer research. A study by Bozdağ et al. (2017) introduced a series of compounds, including those with a trifluoromethyl benzamide moiety, demonstrating potent inhibitory effects on the CA IX and XII isoforms, which are closely associated with tumor growth and metastasis. The trifluoromethyl derivative was highlighted for its remarkable potency, emphasizing the therapeutic potential of these compounds in targeting specific cancer-related mechanisms (Bozdağ et al., 2017).
Anticonvulsant Activity
The exploration of novel anticonvulsant agents is crucial for advancing epilepsy treatment. Nikalje et al. (2015) synthesized a series of thiazolidin-4-one derivatives, demonstrating significant CNS depressant activity and protection in the maximal electroshock seizure (MES) test. These findings suggest the potential of such compounds in the development of new therapeutic options for epilepsy, underlining the importance of structural innovation in pharmaceutical research (Nikalje et al., 2015).
Anticancer Applications
In the realm of cancer therapy, the synthesis and evaluation of compounds for their anticancer activity are pivotal. Tiwari et al. (2017) reported on the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which were assessed for their in vitro anticancer activity. Several compounds exhibited promising anticancer potential, indicating the value of these structural frameworks in the development of novel anticancer agents (Tiwari et al., 2017).
Corrosion Inhibition for Carbon Steel
The protection of industrial materials against corrosion is a critical area of research. Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect on steel in a hydrochloric acid solution. The study highlights the potential application of these compounds in extending the lifecycle of steel structures, thereby reducing maintenance costs and improving safety (Hu et al., 2016).
Novel Polymer Synthesis
Innovative materials science research often involves the synthesis of new polymers with unique properties. Bhaumick et al. (2022) detailed a multicomponent reaction for synthesizing trisubstituted thiazoles, leading to the creation of novel polymers. These materials, with fluorescence properties, have potential applications in organic electronics and as materials for advanced imaging technologies (Bhaumick et al., 2022).
Propriétés
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O2S2/c21-20(22,23)14-7-3-2-6-13(14)17(29)24-18-25-26-19(31-18)30-11-16(28)27-10-9-12-5-1-4-8-15(12)27/h1-8H,9-11H2,(H,24,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHXIBRYFHAWAOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.